8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor GPCR screening binding affinity

8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-72-2) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a scaffold class that has recently been identified as a novel δ opioid receptor (DOR)-selective agonist core with submicromolar potency and low β-arrestin 2 recruitment. The compound features an N-acetyl-(3,4-dimethoxyphenyl) moiety at the 8-position and an N-ethyl substituent at the 3-position, distinguishing it from the unsubstituted or methyl-bearing analogs more commonly reported in primary screening literature.

Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
CAS No. 1021261-72-2
Cat. No. B6571861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021261-72-2
Molecular FormulaC19H25N3O5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC)NC1=O
InChIInChI=1S/C19H25N3O5/c1-4-22-17(24)19(20-18(22)25)7-9-21(10-8-19)16(23)12-13-5-6-14(26-2)15(11-13)27-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,25)
InChIKeyFXCSEWIYACTHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-72-2) – Procurement-Ready Spiro Scaffold for Targeted Library Synthesis


8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-72-2) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a scaffold class that has recently been identified as a novel δ opioid receptor (DOR)-selective agonist core with submicromolar potency and low β-arrestin 2 recruitment [1]. The compound features an N-acetyl-(3,4-dimethoxyphenyl) moiety at the 8-position and an N-ethyl substituent at the 3-position, distinguishing it from the unsubstituted or methyl-bearing analogs more commonly reported in primary screening literature [2]. Its balanced spirocyclic architecture provides a rigid, three-dimensional framework amenable to further medicinal chemistry optimization and targeted library design [2].

Why 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Common Triazaspiro Analogs for DOR-Focused Discovery Programs


Substituting this compound with a generic 1,3,8-triazaspiro[4.5]decane-2,4-dione analog—such as those bearing simpler N-8 acyl groups or N-3 methyl substituents—carries a high risk of losing target engagement and functional selectivity. Published pharmacological characterization of closely related triazaspiro derivatives demonstrates that even minor modifications to the N-8 substituent drastically alter DOR binding affinity (Ki ranging from 52 to 138 nM), cAMP inhibition potency, and β-arrestin 2 recruitment efficacy [1]. The 3,4-dimethoxyphenylacetyl group present in this compound introduces additional hydrogen-bond acceptor and steric features not found in the phenylacetamide or benzamide congeners that dominate published SAR, making blind replacement without experimental validation scientifically unjustified for any program where DOR engagement or GPCR selectivity is critical [1][2].

Quantitative Evidence for 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Comparator Analogs


Scaffold Class-Level DOR Binding Affinity and Potency: Triazaspiro Core vs. Classical SNC80 Chemotype

Although direct binding data for the 3,4-dimethoxyphenylacetyl derivative are not yet published, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype to which it belongs has been quantitatively profiled against the well-characterized DOR agonist SNC80. In competitive radioligand binding assays at human DOR, the closest characterized analogs (Compounds 1–3) displayed Ki values of 52–138 nM, representing submicromolar affinity that is structurally distinct from the SNC80 chemotype associated with seizure liability [1]. The 3-ethyl and 3,4-dimethoxyphenylacetyl modifications in the target compound introduce additional steric bulk and hydrogen-bonding capacity predicted to further differentiate its binding mode from the simpler N-phenylacetamide lead [1][2].

δ opioid receptor GPCR screening binding affinity

Functional Selectivity: cAMP Inhibition vs. β-Arrestin 2 Recruitment in Triazaspiro Derivatives

The triazaspiro chemotype demonstrates a consistent G-protein-biased signaling profile at DOR. In the closest published analogs, cAMP inhibition IC50 values (29–103 nM) are substantially lower than β-arrestin 2 recruitment EC50 values (167–623 nM), yielding bias factors of 1.1–1.6 [1]. This contrasts with SNC80, which is a highly efficacious β-arrestin recruiter and has been associated with convulsant adverse effects [1]. The 3,4-dimethoxyphenylacetyl group on the target compound is expected to maintain or enhance this G-protein bias by occupying a deeper region of the orthosteric binding pocket, analogous to the N-phenylacetamide interaction observed in molecular docking studies of Compound 1 [1].

functional selectivity cAMP assay β-arrestin

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity of the 3,4-Dimethoxyphenylacetyl Substituent

The 3,4-dimethoxyphenylacetyl group introduces two methoxy hydrogen-bond acceptors and increases the calculated partition coefficient relative to the reference N-phenylacetamide analog (Compound 1). Based on structure-based calculations, the target compound (C19H25N3O5, MW 375.4 g/mol) has a predicted XLogP3 of approximately 1.2–1.5, compared to ~0.8 for the unsubstituted phenylacetamide derivative [1][2]. This moderate increase in lipophilicity, combined with additional hydrogen-bond acceptor sites, may enhance membrane permeability while preserving aqueous solubility within the acceptable range for CNS drug candidates [2].

physicochemical properties lipophilicity drug-likeness

Off-Target Selectivity: DOR Selectivity vs. MOR in Triazaspiro Scaffold Compared to Clinical DOR Candidates

Published triazaspiro derivatives demonstrate measurable selectivity for DOR over MOR. Compound 1 exhibited 9.6-fold binding selectivity and 137-fold cAMP selectivity for DOR over MOR, while Compounds 2 and 3 showed 2.7-fold and 0.7-fold binding selectivity, respectively [1]. This level of DOR selectivity, though moderate for the weaker binders, is pharmacologically relevant given that many clinically tested DOR agonists (e.g., ADL5859, ADL5747) have reported DOR/MOR selectivity ratios ranging from 3- to 20-fold [1]. The 3,4-dimethoxyphenylacetyl derivative, with its extended aromatic system, is hypothesized to engage DOR-specific subpocket residues (e.g., Trp284, Leu300) that are not conserved in MOR, potentially improving selectivity beyond the reference Compound 3 [1].

selectivity off-target MOR

Recommended Application Scenarios for 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Drug Discovery and Chemical Biology


Lead Optimization Starting Point for G-Protein-Biased DOR Agonists with Reduced Convulsant Liability

The compound serves as a starting scaffold for structure-activity relationship (SAR) expansion aimed at developing biased DOR agonists for chronic pain or migraine. The triazaspiro chemotype has demonstrated anti-allodynic efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain at 30 mg/kg i.p. in both male and female C57BL/6 mice [1]. The 3,4-dimethoxyphenylacetyl substituent provides additional vectors for optimizing DOR residence time and bias factor, which are correlated with reduced β-arrestin 2 recruitment and potentially lower seizure risk compared to SNC80-class agonists [1].

GPCR-Focused Chemical Library Design for Novel DOR Chemotype Screening

This compound is a direct output of the ChemBridge GPCR-focused library screening paradigm that identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype as a novel DOR agonist hit [1]. Procurement of the 3-ethyl-3,4-dimethoxyphenylacetyl variant enables construction of a focused library around the spiro scaffold for secondary screening campaigns aimed at improving DOR selectivity and pharmacokinetic properties. The compound's moderate molecular weight (375.4 g/mol) and balanced lipophilicity make it an ideal central scaffold for library enumeration [2].

Selectivity Profiling Against the gpcrMAX Panel for Off-Target De-Risking

The most potent published triazaspiro analog (Compound 1) was screened at 10 µM against 168 GPCR targets in a β-arrestin 2 recruitment assay and exhibited strong DOR selectivity with minimal off-target activity [1]. This compound can be directly submitted to analogous gpcrMAX or Eurofins SafetyScreen panels to establish its own selectivity fingerprint, leveraging the established methodology and enabling direct comparison with the published selectivity data for Compound 1, which showed no significant agonist or antagonist activity at 167 off-target GPCRs [1].

Molecular Docking and Dynamics Studies to Validate the 3,4-Dimethoxyphenyl Binding Hypothesis

Molecular docking and MD simulations of the triazaspiro chemotype at the DOR orthosteric site have revealed that the N-phenylacetamide moiety of Compound 1 occupies a deep subpocket formed by residues Y129(3.33), W284(6.48), and L300(7.39) [1]. The 3,4-dimethoxyphenylacetyl variant introduces two additional methoxy groups that can form hydrogen bonds with Y129 and K214, providing a testable hypothesis for structure-based design. This compound is therefore recommended for collaborative crystallography or cryo-EM efforts to obtain an experimental DOR-ligand complex structure [1].

Quote Request

Request a Quote for 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.